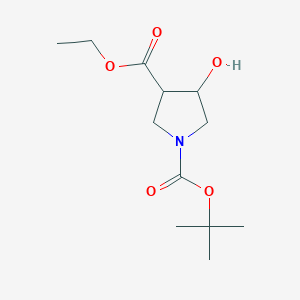

Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate

Übersicht

Beschreibung

Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate is a chemical compound with the molecular formula C12H21NO5 . Its IUPAC name is 1-(tert-butyl) 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate . The compound has a molecular weight of 259.3 g/mol .

Synthesis Analysis

The synthesis of this compound involves the use of sodium tetrahydroborate in methanol at 10°C for 50 minutes . Another method involves the use of sodium cyanoborohydride in methanol .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3 . The compound has a rotatable bond count of 5 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a topological polar surface area of 76.1 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Mechanistic Insights

"Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate" serves as a pivotal intermediate in various chemical syntheses, demonstrating its versatility and significance in medicinal chemistry and organic synthesis. One notable application involves an alkoxide anion-triggered tert-butyloxycarbonyl (Boc) group migration, showcasing a unique mechanism through an unusual nine-membered cyclic transition state (Xue & Silverman, 2010). This process underscores the compound's utility in facilitating complex chemical transformations.

Advancements in Multicomponent Reactions

The compound also finds application in facilitating one-pot synthesis strategies. For instance, it has been utilized in the facile synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, achieved through reactions with primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate (Ge et al., 2006). Such methodologies exemplify the compound's role in streamlining synthetic routes to generate functionally rich molecules efficiently.

Role in the Synthesis of Beta-Lactam Antibiotics

Moreover, "this compound" is instrumental in the synthesis of beta-lactam antibiotics, a class of broad-spectrum antibiotics that are crucial in the fight against bacterial infections. The synthesis of various beta-lactam-containing compounds, including the formation of alanine and ferrocene peptides, highlights the compound's applicability in developing new therapeutic agents (Kovač et al., 2009).

Chemoenzymatic Synthesis Applications

The chemoenzymatic synthesis domain also benefits from the utilization of "this compound," particularly in the kinetic resolution and selective oxidation processes to afford compounds with high diastereo- and enantioselectivity (Haddad & Larchevěque, 2005). This underscores the compound's value in producing stereochemically complex molecules.

Enabling Bioconjugation Techniques

Furthermore, it plays a role in bioconjugation techniques, where it facilitates the attachment of various biomolecules to surfaces or other molecules, proving essential in biosensing and drug delivery applications (Booth et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBUFXKTKCCCKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)

![[1-(1,3-Thiazol-2-YL)propyl]amine dihydrochloride](/img/structure/B6416380.png)